Phenol, 2-(cyclohexylthio)-
Description
Phenol, 2-(cyclohexylthio)- (IUPAC name: 2-(cyclohexylsulfanyl)phenol) is a phenolic compound featuring a cyclohexylthio (-S-C₆H₁₁) substituent at the ortho position of the phenol ring. For instance, nucleophilic substitution reactions involving cyclohexanethiol and halogenated phenols are common pathways for introducing thioether groups (e.g., as seen in the synthesis of 2-(4-(cyclohexylthio)phenyl)-3-p-tolyl-1,3-thiazolidin-4-one via palladium coupling .
Properties
CAS No. |
56484-57-2 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-cyclohexylsulfanylphenol |
InChI |
InChI=1S/C12H16OS/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,13H,1-3,6-7H2 |
InChI Key |
FCOXJOCIEHKLES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2-(cyclohexylthio)- typically involves the nucleophilic aromatic substitution of a phenol derivative with a cyclohexylthio group. One common method is the reaction of phenol with cyclohexylthiol in the presence of a suitable catalyst under controlled conditions. The reaction may require elevated temperatures and specific solvents to achieve optimal yields .
Industrial Production Methods
Industrial production of phenol, 2-(cyclohexylthio)- often involves large-scale chemical processes that ensure high purity and yield. These processes may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-(cyclohexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Phenol, 2-(cyclohexylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of phenol, 2-(cyclohexylthio)- involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclohexylthio group may influence the compound’s lipophilicity and membrane permeability. These properties contribute to its biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₆OS (inferred).
- Molecular Weight : ~208.3 g/mol (calculated).
- Structure: A phenol ring with a sulfur atom bridging the ortho position to a cyclohexyl group.
Comparison with Structurally Similar Compounds
2-Cyclohexylphenol (Phenol, 2-cyclohexyl-)
- CAS No.: 119-42-6 .
- Molecular Formula : C₁₂H₁₆O.
- Molecular Weight : 176.25 g/mol.
- Key Differences: Replaces the thioether (-S-) with a direct cyclohexyl (-C₆H₁₁) linkage. Applications include intermediates in polymer synthesis .
2-Chloro-6-cyclohexylphenol
o-Phenylphenol (2-Biphenylol)
N-(Cyclohexylthio)phthalimide
- CAS No.: 17796-82-6 .
- Molecular Formula: C₁₄H₁₅NO₂S.
- Molecular Weight : 261.34 g/mol.
- Key Differences: A phthalimide group instead of phenol. Widely used as a prevulcanization inhibitor in rubber production due to its sulfur-donating capacity .
Physicochemical Properties and Reactivity
Solubility and Polarity
- Phenol, 2-(cyclohexylthio)-: Predominantly lipophilic due to the nonpolar cyclohexylthio group. Expected to be soluble in organic solvents like toluene or dichloromethane .
- Comparison: 2-Cyclohexylphenol: Moderately polar, soluble in alcohols. 2-Chloro-6-cyclohexylphenol: Higher polarity due to Cl, soluble in polar aprotic solvents .
Thermal Stability
- Thioether-containing phenols (e.g., 2-(cyclohexylthio)-) may exhibit lower thermal stability compared to their ether or hydrocarbon analogs due to sulfur’s susceptibility to oxidation .
Data Tables
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